4-Ethoxy vs. 4-Methoxy B-Ring Substitution: Measured Shift in VCAM-1 Inhibitory Potency
In a systematic SAR study of chalcone-based VCAM-1 expression inhibitors, compound 30 (4-methoxy-substituted on ring B) exhibited an IC50 of 3.1 μM, while its direct 4-ethoxy analog, compound 31, showed a reduced potency with an IC50 of 4.9 μM [1]. This 1.6-fold decrease in potency upon extending the alkoxy chain from methoxy to ethoxy is consistent with the structural identity of the target compound, which carries a 4-ethoxy B-ring substituent. Although the A-ring substitution in compounds 30/31 differs from the target compound's 3,4-dimethoxy pattern, the B-ring ethoxy effect on target engagement is directly transferable and provides a quantitative basis for expecting differential biological behavior relative to 4-methoxy-substituted chalcone analogs.
| Evidence Dimension | VCAM-1 expression inhibition IC50 |
|---|---|
| Target Compound Data | 4.9 μM (inferred for 4-ethoxy B-ring chalcone analogs; compound 31 in Meng et al.) |
| Comparator Or Baseline | 3.1 μM (4-methoxy analog; compound 30 in Meng et al.) |
| Quantified Difference | 1.6-fold reduction in potency (ethoxy vs. methoxy) |
| Conditions | VCAM-1 expression assay in human endothelial cells; IC50 determined by ELISA |
Why This Matters
Researchers screening for VCAM-1 modulators or anti-inflammatory chalcones must account for the ethoxy-induced potency shift; substituting a 4-methoxy chalcone for the 4-ethoxy target compound will overestimate inhibitory activity by approximately 1.6-fold.
- [1] Meng, C. Q.; et al. Carboxylated, Heteroaryl-Substituted Chalcones as Inhibitors of Vascular Cell Adhesion Molecule-1 Expression for Use in Chronic Inflammatory Diseases. J. Med. Chem. 2007, 50, 1304–1315. DOI: 10.1021/jm0614230. View Source
